molecular formula C21H18N4O3 B7720421 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B7720421
M. Wt: 374.4 g/mol
InChI Key: NLIPQSHYDZVWBO-UHFFFAOYSA-N
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Description

3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole, also known as EPO, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biological research. EPO is a member of the oxadiazole family of compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various biological processes. 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of certain molecules, such as prostaglandins.
Biochemical and Physiological Effects:
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines, which are involved in the immune response. In vivo studies have shown that 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can reduce the growth of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its unique chemical structure and properties, which make it a useful tool for studying various biological processes. 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potential toxicity, which could limit its use in certain applications. Additionally, the mechanism of action of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood, which could limit its potential as a drug candidate.

Future Directions

There are several future directions for the study of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One direction is the further optimization of its synthesis method to improve yields and purity. Another direction is the study of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, the study of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole as a building block for the synthesis of novel materials with unique properties could lead to the development of new technologies and applications. Finally, the further elucidation of its mechanism of action could lead to a better understanding of the biological processes involved in various diseases.

Synthesis Methods

The synthesis of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves a multistep process that starts with the condensation of 2-ethoxy-3-methoxybenzaldehyde and 3-aminopyridine to form 2-ethoxy-6-(3-methoxyphenyl)pyridin-3-amine. This intermediate compound is then reacted with ethyl chloroformate and sodium azide to form the final product, 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has potential applications in various fields of scientific research. In medicinal chemistry, 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In materials science, 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials with unique properties, such as luminescent and conductive properties. In biological research, 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been used as a tool for studying the mechanisms of certain biological processes, such as protein-protein interactions and enzyme activity.

properties

IUPAC Name

3-[2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-3-27-21-17(19-24-20(28-25-19)15-7-5-11-22-13-15)9-10-18(23-21)14-6-4-8-16(12-14)26-2/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIPQSHYDZVWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C3=NOC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-(3-methoxyphenyl)-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

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